N-Hexylpyridinium Triflate is a versatile solvent due to its polarity, thermal stability, and ability to dissolve a wide range of materials. This makes it useful in studies involving organic and inorganic compounds, polymers, and biomaterials [].
N-Hexylpyridinium Triflate can act as a catalyst or catalyst precursor for various organic reactions. Its Lewis acidic properties and ability to stabilize reaction intermediates contribute to its catalytic activity [].
N-Hexylpyridinium Triflate's wide electrochemical window and ionic conductivity make it suitable for use in electrolytes for batteries and other electrochemical devices [].
N-Hexylpyridinium Triflate can be used in the synthesis and processing of advanced materials like solar cells, fuel cells, and ionic liquids [].
N-Hexylpyridinium trifluoromethanesulfonate is an ionic liquid characterized by its unique chemical structure, which includes a hexyl group attached to a pyridinium cation and trifluoromethanesulfonate as the anion. This compound has garnered attention due to its distinctive properties, such as high thermal stability, low volatility, and excellent solvation capabilities. Its molecular formula is , with a molecular weight of approximately 229.17 g/mol .
Research on the biological activity of N-hexylpyridinium trifluoromethanesulfonate is limited but suggests potential applications in biocatalysis and as a solvent for biological reactions. Ionic liquids like this compound often exhibit low toxicity and can stabilize enzymes, making them suitable for various biochemical applications .
The synthesis of N-hexylpyridinium trifluoromethanesulfonate typically involves the reaction of hexylpyridine with trifluoromethanesulfonic acid. The process generally includes the following steps:
N-Hexylpyridinium trifluoromethanesulfonate has several applications across different fields:
Studies on the interactions of N-hexylpyridinium trifluoromethanesulfonate with other compounds reveal its ability to form complexes that enhance solubility and reactivity in various systems. For instance, its interaction with Lewis acids has been investigated, highlighting its role in facilitating chemical transformations . Further research into its interactions with biomolecules could provide insights into potential biotechnological applications.
N-Hexylpyridinium trifluoromethanesulfonate shares structural characteristics with several other pyridinium-based ionic liquids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Butylpyridinium Trifluoromethanesulfonate | Shorter alkyl chain; lower viscosity | |
| N-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide | Contains bis(trifluoromethylsulfonyl)imide anion; higher thermal stability | |
| N-Octylpyridinium Tetrafluoroborate | Longer alkyl chain; different anion leading to varied solubility properties |
N-Hexylpyridinium trifluoromethanesulfonate stands out due to its balanced properties of thermal stability and solvation capabilities, making it particularly useful in both synthetic chemistry and potential biological applications .
The direct alkylation of pyridine with hexyl halides represents the most straightforward synthetic approach for preparing N-hexylpyridinium trifluoromethanesulfonate. This quaternization reaction involves the nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic carbon of hexyl bromide or hexyl iodide [2] [3]. The reaction proceeds through an S_N2 mechanism, where the pyridine nitrogen attacks the primary carbon of the hexyl halide, displacing the halide ion and forming the quaternary pyridinium salt [3].
The reaction conditions typically employ elevated temperatures ranging from 50-120°C with reaction times varying from several hours to overnight depending on the specific conditions used [2]. In conventional heating methods, the reaction is often carried out in polar aprotic solvents such as acetonitrile or ethanol under reflux conditions . The N-hexylpyridinium bromide intermediate is formed with yields ranging from 43-99% depending on the alkyl chain length and reaction conditions [4].
Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods for pyridinium salt formation [5] [6]. Under microwave irradiation, reaction times are dramatically reduced from hours to minutes while maintaining or improving yields [5]. The microwave method achieves near-complete quaternization, as confirmed by proton nuclear magnetic resonance spectroscopy, with reaction times never exceeding 10 minutes compared to 15 hours required for conventional heating [5]. Additionally, microwave synthesis results in less racemization when chiral amines are employed, attributed to the much shorter reaction times [5].
The mechanism involves the formation of a tetrahedral intermediate followed by displacement of the halide [3]. The reaction kinetics follow pseudo-first-order behavior when pyridine is in excess, with rate constants showing dependence on temperature, solvent polarity, and the nature of the leaving group [7]. Iodide serves as a better leaving group than bromide, resulting in faster reaction rates .
Electrochemical methods have emerged as an alternative approach for pyridine alkylation under mild conditions [8] [9]. These methods employ silane-assisted electroreduction and demonstrate broad substrate scope with good functional group tolerance [8]. The electrochemical approach can achieve high yields and regioselectivity while operating under ambient conditions [8].
The incorporation of the trifluoromethanesulfonate anion is typically achieved through anion exchange reactions starting from the initially formed halide salt [10] [11] [12]. This metathesis reaction involves treating the N-hexylpyridinium halide with trifluoromethanesulfonic acid or a triflate salt such as silver triflate or sodium triflate [13] [14].
The anion exchange process can be accomplished through several methodologies. Direct treatment with trifluoromethanesulfonic acid represents the most common approach, where equimolar amounts of the pyridinium halide and triflic acid are combined in a suitable solvent [14]. This method generates hydrogen halide as a byproduct, which must be removed during workup [14]. The reaction typically proceeds quantitatively at room temperature or with mild heating [14].
Alternative approaches employ metal triflate salts such as silver trifluoromethanesulfonate, which offers the advantage of precipitating the halide as an insoluble silver halide that can be easily removed by filtration [13] [10]. This method provides cleaner reaction profiles and avoids the generation of corrosive hydrogen halide gases [10].
In situ anion exchange has been developed for cases where direct triflate formation is challenging [12]. This approach involves initial formation of an intermediate salt followed by addition of triflic acid to effect the anion exchange [12]. The method has proven particularly useful for electron-rich systems where direct triflic acid mediated reactions are unsuccessful [12].
The anion exchange process is driven by thermodynamic factors, with the triflate anion's weak coordinating ability and high stability favoring its incorporation [11] [15]. The efficiency of anion exchange depends on the relative sizes and charge densities of the competing anions [11] [15]. Larger, less coordinating anions such as triflate are generally preferred over smaller, more strongly coordinating halides [11] [15].
Precipitation-based purification methods can be employed during anion exchange, where the pyridinium triflate product is selectively precipitated from aqueous solutions containing excess triflate anions [16]. This approach allows for simultaneous anion exchange and purification [16].
Solvent-free synthetic methodologies have gained considerable attention as environmentally benign alternatives to traditional solution-phase reactions [17] [18] [19] [20]. These approaches eliminate the need for organic solvents, reduce waste generation, and often provide enhanced reaction rates and selectivities [18] [19].
Mechanochemical synthesis represents one approach to solvent-free pyridinium salt preparation [19]. Ball milling techniques can effect the quaternization reaction through mechanical energy input, achieving comparable or superior yields to solution-phase methods [19]. The solid-phase approach demonstrates particular advantages in terms of reaction time reduction and simplified workup procedures [19].
Neat reaction conditions, where reactants are combined without additional solvents, have been successfully applied to pyridinium salt synthesis [20]. Under these conditions, the reaction mixture becomes homogeneous upon heating, allowing for efficient mass transfer and reaction progress [20]. The quaternization can be performed under solvent-free conditions with the homogeneous nature of these reactions enabling application of continuous-flow technologies [20].
Microwave irradiation under solvent-free conditions provides rapid heating and uniform temperature distribution, leading to enhanced reaction rates [17] [18]. The method achieves quantitative yields with reaction times of 5-10 minutes compared to several hours required for conventional heating [18]. The absence of solvent simplifies product isolation and reduces environmental impact [18].
Temperature optimization is critical for solvent-free synthesis, as the reaction temperature must be sufficient to maintain liquid-phase behavior while avoiding thermal decomposition [17] [18]. Typical reaction temperatures range from 80-120°C depending on the melting points of the reactants and desired reaction rate [18].
Continuous flow processing under solvent-free conditions offers advantages in terms of scalability and process control [20] [21]. The flow approach enables precise control over residence time, temperature, and mixing while providing a pathway toward automated synthesis [21]. Bayesian optimization methods have been applied to simultaneously optimize yield and production rate in continuous flow pyridinium salt synthesis [21].
Chromatographic purification methods are essential for obtaining high-purity N-hexylpyridinium trifluoromethanesulfonate suitable for analytical and synthetic applications [4] [22] [23]. High-performance liquid chromatography represents the primary analytical tool for purity assessment and quantitative analysis of pyridinium compounds [4] [24].
Reverse-phase high-performance liquid chromatography employing octadecyl-bonded silica stationary phases provides excellent separation of pyridinium salts with different alkyl chain lengths [4] [23]. The retention times increase systematically with increasing alkyl chain length, allowing for clear distinction among homologous series members [4]. Mobile phases typically consist of aqueous acetonitrile or methanol mixtures with appropriate buffer systems to control ionization [23].
Ion-pair chromatography techniques have been specifically developed for quaternary ammonium compounds including pyridinium salts [24] [25]. These methods employ ion-pairing reagents such as alkyl sulfonic acids or tetramethylammonium salts to improve retention and peak shape for charged species [24]. The ion-pairing approach enables analysis using reverse-phase conditions while providing enhanced selectivity for structural isomers [24].
Preparative chromatography can be employed for large-scale purification when recrystallization methods are insufficient [26] [22]. Silica gel flash chromatography using polar solvent systems effectively separates pyridinium salts from neutral impurities and unreacted starting materials [22]. Gradient elution with increasing methanol concentrations in dichloromethane provides systematic elution of products with different polarities [22].
Quality control protocols must address multiple analytical parameters including chemical purity, water content, halide contamination, and thermal stability [4] [22]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment [27] [28]. Proton nuclear magnetic resonance analysis readily distinguishes the characteristic downfield shifts of pyridinium protons compared to neutral pyridine derivatives [27].
Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and can detect ionic impurities through the characteristic aggregation patterns of ionic liquids [29]. The technique readily identifies both cation and anion components through the mass differences observed in positive and negative ion modes [29].
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis characterizes melting points, glass transition temperatures, and decomposition temperatures [30] [31]. These parameters are critical for establishing storage conditions and processing windows [31]. Pyridinium triflates typically exhibit glass transition temperatures between 188-223 K and decomposition temperatures that depend strongly on anion coordinating ability [31].
Water content determination using Karl Fischer titration is essential as ionic liquids are often hygroscopic and water content affects their physical and chemical properties [18] [22]. Target water contents typically range from 100-1000 parts per million for high-purity materials [18].
The thermal stability of N-hexylpyridinium trifluoromethanesulfonate demonstrates excellent resistance to thermal decomposition, characteristic of pyridinium-based ionic compounds. Thermogravimetric analysis reveals that decomposition temperatures exceed 600 K, placing this compound among the thermally robust ionic liquids suitable for high-temperature applications [1]. The thermal stability follows the established trend for pyridinium compounds, where the trifluoromethanesulfonate anion contributes significantly to overall thermal resistance.
Differential scanning calorimetry measurements confirm a well-defined melting point at 336 K (63°C), as verified by commercial supplier specifications. The relatively low melting point indicates favorable molecular packing characteristics and moderate intermolecular interactions between the hexylpyridinium cation and trifluoromethanesulfonate anion.
Table 1: Thermal Stability Analysis Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point (K) | 336 | DSC (IoLiTec) |
| Decomposition Temperature (K) | >600 | TGA (literature) |
| Glass Transition Temperature (K) | 220-240 (estimated) | DSC (estimated) |
| Heat Capacity at 298K (J·mol⁻¹·K⁻¹) | 620-650 (estimated) | DSC (estimated) |
| Thermal Stability Range (K) | 336-600 | Combined TGA/DSC |
The broad thermal stability window of approximately 264 K between melting and decomposition provides substantial operational flexibility for industrial applications requiring elevated temperatures.
The phase behavior of N-hexylpyridinium trifluoromethanesulfonate exhibits multiple transition phenomena characteristic of pyridinium-based ionic systems. The primary solid-liquid transition occurs at 336 K, representing the conventional melting point where the crystalline structure transforms to the liquid ionic state.
Temperature-dependent infrared spectroscopy studies of analogous pyridinium trifluoromethanesulfonate compounds reveal additional phase transitions at 305.1 K and 396.7 K, attributed to order-disorder transformations involving both the pyridinium cation and triflate anion [2]. These transitions reflect changes in rotational mobility and hydrogen bonding interactions within the crystal lattice.
Table 2: Phase Behavior Data
| Temperature (K) | Phase Transition | Enthalpy Change (kJ/mol) | Method |
|---|---|---|---|
| 336 | Solid-Liquid (Melting) | TBD* | DSC |
| 305.1 | Order-Disorder I | TBD* | IR Spectroscopy |
| 396.7 | Order-Disorder II | TBD* | IR Spectroscopy |
| 150-200 | Glass Transition | N/A | DSC |
| 600+ | Decomposition | TBD* | TGA |
*TBD = To Be Determined experimentally
The multiple phase transitions indicate complex molecular arrangements and ion-pair interactions that influence the compound's thermophysical properties across different temperature regimes [2].
The viscosity-temperature behavior of N-hexylpyridinium trifluoromethanesulfonate follows the characteristic Vogel-Fulcher-Tammann (VFT) relationship observed in pyridinium-based ionic liquids [3] [4]. Based on structural analogs and chain length correlations, the dynamic viscosity decreases exponentially with increasing temperature, following the relationship η = A × exp(B/(T - T₀)).
Table 3: Estimated Viscosity-Temperature Data
| Temperature (K) | Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²·s⁻¹) |
|---|---|---|---|
| 298 | 24.85 | 176.0 | 130.3 |
| 308 | 34.85 | 103.6 | 76.7 |
| 318 | 44.85 | 65.9 | 48.8 |
| 328 | 54.85 | 44.5 | 33.0 |
| 338 | 64.85 | 31.6 | 23.4 |
| 348 | 74.85 | 23.4 | 17.3 |
| 358 | 84.85 | 17.9 | 13.3 |
The activation energy for viscosity processes in hexylpyridinium compounds typically ranges from 40-50 kJ·mol⁻¹, reflecting the energy barrier for molecular rearrangement and ion transport [3]. The hexyl chain length contributes to increased viscosity compared to shorter alkyl analogs due to enhanced van der Waals interactions and reduced molecular mobility.
Table 4: Electrochemical Properties
| Property | Value | Notes |
|---|---|---|
| Electrochemical Window (V) | 4.0-4.5 | Typical for pyridinium triflates |
| Cathodic Limit (V vs Fc/Fc⁺) | -1.3 to -1.5 | Reduction of pyridinium ring |
| Anodic Limit (V vs Fc/Fc⁺) | +2.7 to +3.0 | Oxidation of triflate anion |
| Conductivity at 298K (mS·cm⁻¹) | 1.0-2.0 | Estimated from chain length |
| Activation Energy (kJ·mol⁻¹) | 40-50 | Estimated from structural analogs |
The electrochemical stability decreases compared to bis(trifluoromethylsulfonyl)imide analogs but remains sufficient for most electrochemical applications including energy storage and electrodeposition processes [5]. The ionic conductivity at ambient temperature ranges from 1.0-2.0 mS·cm⁻¹, reflecting moderate ion mobility influenced by the hexyl chain length.
N-hexylpyridinium trifluoromethanesulfonate exhibits moderate solvation capabilities derived from the combined properties of its constituent ions. The trifluoromethanesulfonate anion functions as a moderate hydrogen bond acceptor with significant charge delocalization, while the hexylpyridinium cation provides weak hydrogen bond donating ability through the aromatic protons [7] [8].
Table 5: Solvation and Cosolvent Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Acceptor Strength | Moderate | Literature (triflate anion) |
| Hydrogen Bond Donor Strength | Weak | Literature (pyridinium cation) |
| Polarity Parameter (π*) | 0.8-1.0 | Estimated from analogs |
| Kamlet-Taft α | 0.2-0.4 | Estimated from analogs |
| Kamlet-Taft β | 0.4-0.6 | Estimated from analogs |
| Dielectric Constant (estimated) | 10-15 | Estimated from structure |
The compound demonstrates favorable interactions with polar cosolvents including acetone, acetonitrile, and alcohols, as evidenced by studies on related pyridinium systems [9]. The solvation behavior follows cation-dependent trends where the hexyl chain provides hydrophobic character while the pyridinium ring and triflate anion contribute to polar interactions [7]. These properties make N-hexylpyridinium trifluoromethanesulfonate suitable for applications in mixed solvent systems and extraction processes where selective solvation is required.